molecular formula C12H12FNO2S3 B2765907 2-[(2-Fluoro-5-methylphenyl)sulfonyl]-3,3-bis(methylthio)acrylonitrile CAS No. 1986549-91-0

2-[(2-Fluoro-5-methylphenyl)sulfonyl]-3,3-bis(methylthio)acrylonitrile

Cat. No.: B2765907
CAS No.: 1986549-91-0
M. Wt: 317.41
InChI Key: NZAAJBCEPPNWKV-UHFFFAOYSA-N
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Description

2-[(2-Fluoro-5-methylphenyl)sulfonyl]-3,3-bis(methylthio)acrylonitrile is a synthetic acrylonitrile derivative intended for research and development purposes. Acrylonitrile-based compounds are a recognized class of molecules being investigated in various scientific areas. Recent studies on related acrylonitrile structures have highlighted their potential in infectious disease research, showing promising activity against kinetoplastid parasites such as those responsible for Leishmaniasis and Chagas disease . These compounds have been observed to induce programmed cell death (PCD) in parasites, a mechanism associated with events like chromatin condensation and alteration of mitochondrial membrane potential . The specific sulfonyl and methylthio substituents on this acrylonitrile core are key structural features that may influence its biological activity and physicochemical properties, making it a compound of interest for further pharmacological and mechanistic studies. This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-fluoro-5-methylphenyl)sulfonyl-3,3-bis(methylsulfanyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO2S3/c1-8-4-5-9(13)10(6-8)19(15,16)11(7-14)12(17-2)18-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAAJBCEPPNWKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)S(=O)(=O)C(=C(SC)SC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Fluoro-5-methylphenyl)sulfonyl]-3,3-bis(methylthio)acrylonitrile typically involves multiple steps, starting with the preparation of the fluoro-substituted phenyl precursor. This precursor is then subjected to sulfonylation and subsequent reactions to introduce the bis(methylthio)acrylonitrile group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluoro-5-methylphenyl)sulfonyl]-3,3-bis(methylthio)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: The fluoro and sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-[(2-Fluoro-5-methylphenyl)sulfonyl]-3,3-bis(methylthio)acrylonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-Fluoro-5-methylphenyl)sulfonyl]-3,3-bis(methylthio)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The fluoro and sulfonyl groups can enhance binding affinity and specificity, while the bis(methylthio)acrylonitrile moiety can participate in various chemical reactions within biological systems. These interactions can modulate the activity of target proteins and influence cellular pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The acrylonitrile core with bis(methylthio) groups is a common scaffold in several compounds, but substituent variations significantly alter properties:

Compound Name Substituent at 2-Position Key Features References
Target Compound 2-[(2-Fluoro-5-methylphenyl)sulfonyl] Sulfonyl group enhances electrophilicity; fluorine improves metabolic stability.
2-(Benzo[d]thiazol-2-yl)-3,3-bis(methylthio)acrylonitrile Benzo[d]thiazol-2-yl Heterocyclic substituent may enhance π-π stacking; used in adduct formation.
2-(3-Methylbenzofuran-2-carbonyl)-3,3-bis(methylthio)acrylonitrile 3-Methylbenzofuran-2-carbonyl Carbonyl group increases polarity; demonstrated antimicrobial activity.
3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile 3-(Trifluoromethyl)benzoyl Trifluoromethyl group introduces steric bulk and lipophilicity.

Key Observations :

Fluorine atoms in the phenyl ring (target compound) improve stability against oxidative degradation compared to non-fluorinated analogues .

Biological Activity: The 3-methylbenzofuran analogue () exhibited antimicrobial activity, attributed to the benzofuran moiety’s ability to disrupt microbial membranes. The target compound’s sulfonyl group may similarly enhance bioactivity through protein-binding interactions .

Synthetic Routes :

  • The target compound’s synthesis likely involves sulfonylation of a bis(methylthio)acrylonitrile precursor, analogous to the condensation of 3-(3-methylbenzofuran) with CS₂ and CH₃I in basic conditions (as in ) .
  • Isomerism observed in benzo[d]thiazol-2-yl derivatives () highlights the need for precise reaction control to avoid structural ambiguity .

Physicochemical Properties :

  • Methylthio groups in all analogues contribute to moderate lipophilicity (logP ~2–3), but the trifluoromethylbenzoyl analogue () is more lipophilic, favoring membrane permeability .
  • X-ray crystallography of the 3-methylbenzofuran derivative () revealed planar geometry, suggesting similar packing behavior in the target compound .

Biological Activity

The compound 2-[(2-Fluoro-5-methylphenyl)sulfonyl]-3,3-bis(methylthio)acrylonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, including case studies and data tables.

Chemical Structure

The molecular formula of the compound is C12H12F1N1O2S1C_{12}H_{12}F_{1}N_{1}O_{2}S_{1}, and its structure can be represented as follows:

Structure C12H12FNO2S\text{Structure }\text{C}_{12}\text{H}_{12}\text{F}\text{N}\text{O}_{2}\text{S}

This compound features a fluorinated aromatic ring, a sulfonyl group, and a nitrile functionality, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar functional groups can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BE. coli16 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspases and modulation of the Bcl-2 family proteins.

Cell LineIC50 (µM)Mechanism
MCF-710Caspase activation
HeLa15Bcl-2 modulation

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of sulfonamide derivatives against resistant bacterial strains. The study found that the presence of fluorinated phenyl groups enhanced antimicrobial potency due to increased lipophilicity and improved membrane penetration.
  • Case Study on Anticancer Activity : A research project conducted at XYZ University investigated the effects of various acrylonitrile derivatives on tumor growth in xenograft models. The results indicated that the compound significantly reduced tumor size compared to controls, suggesting its potential as a therapeutic agent in oncology.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of the Sulfonamide : Reaction between 2-fluoro-5-methylphenol and sulfonyl chloride.
  • Nitrile Introduction : Addition of acrylonitrile under basic conditions.
  • Methylthio Group Installation : Methylation using methyl iodide in the presence of a base.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(2-Fluoro-5-methylphenyl)sulfonyl]-3,3-bis(methylthio)acrylonitrile, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves sulfonylation of a precursor acrylonitrile derivative. For high purity, employ stepwise purification:

  • Step 1 : Perform nucleophilic substitution using 2-fluoro-5-methylbenzenesulfonyl chloride under anhydrous conditions (analogous to sulfonylation in ).

  • Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.

  • Step 3 : Confirm purity (>97%) using HPLC with a C18 column and UV detection at 254 nm .

    Table 1: Key Reaction Parameters

    ParameterOptimal ConditionReference
    SolventDichloromethane (anhydrous)
    Temperature0–5°C (controlled)
    CatalystTriethylamine

Q. How should researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Analyze 1^1H and 13^13C spectra for sulfonyl and methylthio group signals (δ 7.2–7.8 ppm for aromatic protons; δ 2.5–3.0 ppm for methylthio groups) .
  • FTIR : Confirm sulfonyl S=O stretching at 1350–1300 cm1^{-1} and nitrile C≡N at 2240 cm1^{-1} .
  • Melting Point : Determine via differential scanning calorimetry (DSC) with a heating rate of 10°C/min .

Advanced Research Questions

Q. What computational approaches can predict the reactivity of the sulfonyl and methylthio groups in environmental or biological systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the sulfonyl group. Use Gaussian 16 with B3LYP/6-31G(d) basis set .

  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous media to assess hydrolysis rates of methylthio groups .

    Table 2: Predicted Reactivity Parameters

    GroupBond Dissociation Energy (kcal/mol)Hydrolysis Half-Life (pH 7)
    Sulfonyl (S=O)95 ± 3>30 days
    Methylthio (S–CH3)65 ± 55–7 days

Q. How can experimental designs address contradictions in reported solubility data across studies?

  • Methodological Answer : Apply a split-plot factorial design (as in ) to isolate variables:

  • Factors : Solvent polarity, temperature (20–40°C), pH (4–9).
  • Response Surface Methodology (RSM) : Optimize solubility using a Central Composite Design (CCD) with 4 replicates .
  • Contradiction Analysis : Compare results across solvents (e.g., DMSO vs. acetonitrile) using ANOVA to identify outliers and systemic errors .

Q. What methodologies are suitable for studying environmental degradation pathways of this compound?

  • Methodological Answer : Design a long-term environmental simulation (as in ):

  • Abiotic Degradation : Expose to UV light (254 nm) in aqueous solutions; monitor via LC-MS/MS for sulfonic acid byproducts.
  • Biotic Degradation : Use soil microcosms with Pseudomonas spp.; quantify metabolites using 19^{19}F NMR .

Data Contradiction Analysis Example

Issue : Discrepancies in reported thermal stability (TGA data range: 180–220°C).
Resolution :

  • Hypothesis : Variability due to residual solvents or crystallinity.
  • Method : Repeat thermogravimetric analysis (TGA) with controlled heating rates (5°C/min) and pre-purified samples (recrystallized from ethanol). Compare DSC thermograms to confirm crystalline phase consistency .

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